Coumarin, 3-butyl-
Description
3-Butyl-coumarin is a synthetic coumarin derivative characterized by a butyl (-C₄H₉) substituent at the 3-position of the coumarin scaffold. Coumarins are heterocyclic compounds with a benzopyrone core, widely studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . The substitution pattern on the coumarin scaffold significantly influences its physicochemical and biological behavior. The 3-butyl group, an aliphatic hydrocarbon chain, introduces steric bulk and lipophilicity, which may modulate interactions with biological targets such as cytochrome P450 (CYP) enzymes or mycobacterial proteins .
Properties
CAS No. |
66898-41-7 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-butylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-2-3-6-11-9-10-7-4-5-8-12(10)15-13(11)14/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
ILNZTQHAUGSLGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including coumarin, 3-butyl-, can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, where aldehydes react with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of these reactions. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Coumarin, 3-butyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols.
Substitution: Halogenation or nitration can introduce halogen or nitro groups into the coumarin ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated coumarin derivatives, while substitution reactions can produce halogenated or nitrated coumarins .
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Coumarins have been extensively studied for their antimicrobial properties. Research has shown that various coumarin derivatives exhibit significant antibacterial activity against pathogens such as Helicobacter pylori. For instance, a study demonstrated that certain coumarin derivatives, including those with butyl substitutions, displayed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against H. pylori .
1.2 Anticancer Properties
Coumarin, 3-butyl- has been investigated for its potential anticancer effects. A series of modified coumarins, including butyl derivatives, were synthesized and tested against various cancer cell lines. Notably, compounds showed selective cytotoxicity towards breast cancer cells while sparing normal fibroblasts . The ability to inhibit key signaling pathways involved in tumor growth further underscores the therapeutic potential of these compounds .
1.3 Cannabinoid Receptor Modulation
Recent studies have explored the potential of coumarin derivatives as cannabinoid receptor ligands. Modifications at the butyl position have been shown to enhance selectivity and potency towards cannabinoid receptors CB1 and CB2. For example, specific 3-butyl coumarins exhibited increased affinity for CB2 receptors, suggesting their potential use in treating conditions like pain and inflammation .
Agricultural Applications
2.1 Pesticidal Activity
Coumarin derivatives are also recognized for their pesticidal properties. Research indicates that certain coumarins can act as natural pesticides due to their ability to disrupt pest physiology. The incorporation of butyl groups has been linked to enhanced biological activity against agricultural pests .
Material Science Applications
3.1 Photophysical Properties
Coumarins are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The introduction of butyl groups can modify the solubility and emission characteristics of these compounds, leading to improved performance in optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of coumarin, 3-butyl- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes involved in blood coagulation, leading to anticoagulant effects. It may also interact with cellular receptors and signaling pathways to exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar 3-Substituted Coumarins
Structural and Electronic Effects
- 3-Phenyl-Coumarin : The 3-phenyl group introduces aromaticity and rigidity, increasing the compound’s size and favoring interactions with CYP1 enzymes (e.g., CYP1A1, CYP1A2) through residues like Asn255 and Asn257 near the heme active site. In contrast, aliphatic substituents like 3-butyl may occupy distinct regions of enzyme binding pockets due to their flexibility and hydrophobic character .
- 3-Bromoacetyl-Coumarin : The electron-withdrawing bromoacetyl group enhances electrophilicity, enabling nucleophilic reactions for synthesizing fused heterocycles. Computational studies (B3LYP-D3BJ/6-311+G(d,p)) show that such substituents alter the coumarin core’s electron density, affecting docking interactions compared to alkyl groups like 3-butyl .
Antimycobacterial Activity:
- 3-Triazolyl-Coumarin: Derivatives with large 3-position substituents (e.g., triazole rings) exhibit enhanced antimycobacterial activity (MIC = 6.5 µM) by targeting enzymes like FadD32 in mycolic acid biosynthesis.
- 3-(3-Bromophenyl)-Coumarin : Bulky aromatic substituents at position 3 improve activity against mycobacteria, suggesting that steric effects and π-π interactions are critical. Aliphatic chains like 3-butyl may lack these interactions but could enhance bioavailability .
CYP Enzyme Selectivity:
Photophysical and Antioxidant Properties
- 3-Triazolyl-Coumarins: Fluorophores with triazole groups at position 3 exhibit moderate Stokes shifts (e.g., ~48 nm) and quantum yields (Φ). The 3-butyl group, being non-conjugated, may reduce fluorescence intensity compared to electron-donating substituents like -NEt₂ or -OH .
- Chromone Derivatives: Compounds like DMAF show higher ferric-reducing antioxidant power (FRAP) than coumarin. The 3-butyl group’s electron-donating nature could moderately enhance antioxidant activity, though less effectively than phenolic substituents .
Toxicity and Cytotoxicity
Coumarin derivatives generally exhibit low to moderate cytotoxicity. For instance, 3-phenyl-coumarins show IC₅₀ values of ~55.5 µM on human keratinocytes. The 3-butyl group’s aliphatic nature may reduce metabolic toxicity compared to halogenated or aromatic substituents, though in vivo studies are needed to confirm .
Biological Activity
Coumarins are a class of compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Among them, 3-butyl-coumarin has gained attention for its potential therapeutic applications. This article explores the biological activity of 3-butyl-coumarin, summarizing key research findings, case studies, and pharmacological data.
3-butyl-coumarin is characterized by a butyl group at the 3-position of the coumarin ring. Its chemical structure can be represented as follows:
Anticancer Activity
Research has demonstrated that coumarin derivatives exhibit significant anticancer properties. A study highlighted the effects of various coumarins on prostate cancer cell lines (PC3 and DU145). The findings showed that 3-butyl-coumarin significantly inhibited cell proliferation with IC50 values indicating effective cytotoxicity over time:
| Cell Line | IC50 at 24h (μg/mL) | IC50 at 48h (μg/mL) | IC50 at 72h (μg/mL) |
|---|---|---|---|
| PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |
| DU145 | 35.22 ± 1.9 | 27.84 ± 2.22 | 19.52 ± 4.92 |
These results indicate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and DNA damage .
Antibacterial Activity
Coumarins, including 3-butyl-coumarin, have shown promising antibacterial properties against various pathogens. In a study examining the antibacterial efficacy of coumarin derivatives, it was found that they could inhibit biofilm formation and bacterial growth in several strains:
- Inhibition Concentration : Effective against Acidovorax citrulli with concentrations as low as 6.25–25 μg/mL .
- Mechanism : The inhibition of biofilm formation suggests a potential role in disrupting bacterial quorum sensing, which is crucial for pathogenicity .
Antiviral Activity
Recent investigations into the antiviral properties of coumarin derivatives have shown promise against SARS-CoV-2. Molecular docking studies indicated that certain coumarins exhibit strong binding affinities to the viral protease (3CLpro), which is essential for viral replication:
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 6-tert-octyl coumarin | -11.54 |
| 6-8-ditert-butyl coumarin | -11.41 |
The study emphasized the potential of these compounds as inhibitors for viral replication pathways .
Study on Prostate Cancer
A detailed investigation explored the effects of various coumarins on prostate cancer cells, revealing that compounds like 3-butyl-coumarin could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
Antibacterial Efficacy Assessment
Another study assessed the antibacterial activity of coumarins against plant pathogens, demonstrating that modifications to the coumarin structure could enhance activity against specific bacterial strains.
Q & A
Q. How can researchers design a synthesis protocol for 3-butylcoumarin that optimizes physicochemical properties like log P?
Methodological Answer: Computational tools such as Design Suite software can predict log P and other descriptors (e.g., HOMO/LUMO energies) to narrow down synthetic candidates. For instance, molecular design based on cytotoxicity and log P (experimentally determined as ~2.4) can prioritize compounds with favorable solubility and bioactivity. Synthesis feasibility should then be evaluated using molecular optimization software like CONFLEX/PM5 .
Q. What analytical techniques are critical for characterizing 3-butylcoumarin’s structure and purity?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Theoretical calculations (e.g., B3LYP/6-311G(d,p) for geometry optimization) should accompany experimental NMR data to validate resonance assignments. Linear regression analysis between theoretical and experimental chemical shifts enhances accuracy . High-resolution mass spectrometry (HRMS) and HPLC are recommended for purity assessment.
Q. How should researchers address variability in cytotoxicity assays involving 3-butylcoumarin derivatives?
Methodological Answer: Standardize assays using positive/negative controls (e.g., reference compounds with known IC50 values). Ensure consistent cell lines, incubation times, and solvent concentrations. Replicate experiments across multiple batches to distinguish biological variability from methodological inconsistencies .
Advanced Research Questions
Q. What computational strategies resolve discrepancies between predicted and observed bioactivity in 3-butylcoumarin derivatives?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess ligand-receptor interactions. Cross-validate predictions using in vitro assays. If discrepancies persist, re-examine force field parameters or solvent models in simulations . Additionally, analyze chemical descriptors (e.g., absolute hardness, surface area) to identify overlooked physicochemical factors .
Q. How can conflicting NMR data for 3-butylcoumarin derivatives be systematically analyzed?
Methodological Answer: Perform conformational analysis using software like CONFLEX to identify energetically favorable structures. Compare computed chemical shifts (via Gaussian or ORCA) with experimental data. Apply multivariate statistical methods (e.g., principal component analysis) to isolate variables causing discrepancies, such as solvent effects or proton exchange rates .
Q. What methodologies ensure reproducibility in synthesizing 3-butylcoumarin with specific substituents?
Methodological Answer: Document reaction conditions (e.g., temperature, catalyst loading, solvent polarity) in detail. Use Design Suite to predict steric/electronic effects of substituents. Validate synthetic routes with orthogonal techniques (e.g., TLC, IR spectroscopy) at each step. Share raw spectral data and synthetic protocols in supplementary materials to aid replication .
Q. How should researchers integrate computational and experimental data to validate 3-butylcoumarin’s mechanism of action?
Methodological Answer: Employ hybrid QSAR (Quantitative Structure-Activity Relationship) models combining experimental IC50 values with computed descriptors (e.g., HOMO energy, polar surface area). Validate predictions using knockout experiments (e.g., gene silencing) or isotopic labeling to track metabolic pathways .
Data Presentation & Analysis
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in 3-butylcoumarin studies?
Methodological Answer: Use Bland-Altman plots to assess agreement between datasets. Apply ANOVA or mixed-effects models to account for batch-to-batch variability. For outlier identification, leverage Grubbs’ test or robust regression. Transparently report confidence intervals and effect sizes in publications .
Q. How can researchers effectively present complex structure-activity relationships (SAR) for 3-butylcoumarin derivatives?
Methodological Answer: Use heatmaps to visualize correlations between descriptors (e.g., log P, HOMO energy) and bioactivity. Include 3D molecular overlays in figures to highlight critical substituent interactions. Avoid excessive chemical structures in tables; instead, use supplementary files for detailed data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
